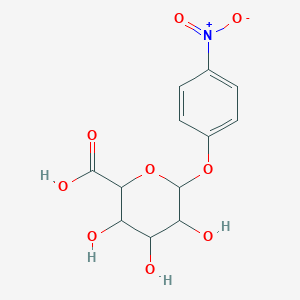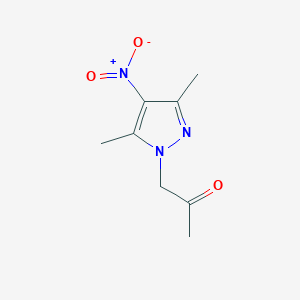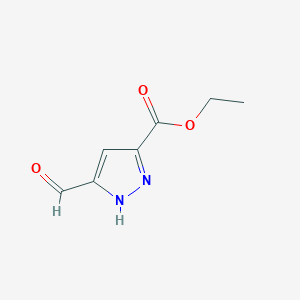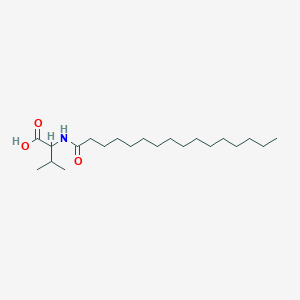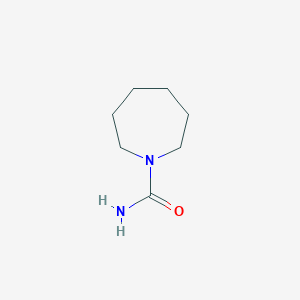
Amine ionophore I
Overview
Description
Amine ionophore I is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane . Ionophores catalyze ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles .
Synthesis Analysis
The synthesis of amines involves various methods. Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Other methods include reductive amination of aldehydes or ketones, Hofmann or Curtius rearrangements .Molecular Structure Analysis
The molecular structure of Amine ionophore I is represented by the empirical formula C66H72O18 . It has a molecular weight of 1153.27 . The compound is also known as Calix6arene-hexaacetic acid hexaethylester .Chemical Reactions Analysis
Amines generally undergo two most general reactions—alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis
The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications
Ammonium Detection
Amine ionophores are key components in ion-selective electrodes (ISEs) used for the detection of ammonium ions . These sensors have gained attention due to their crucial role in environmental and biomedical applications . For instance, ammonium is considered a quality indicator of natural waters and a potential biomarker of an enzymatic byproduct in key physiological reactions .
Water Quality Assessment
The use of amine ionophores in ISEs has been successfully researched for water quality assessment . The ability to detect ammonium ions in water is essential for monitoring the health of aquatic ecosystems .
Clinical Tests in Biological Fluids
Amine ionophores have been used in clinical tests to analyze electrolyte concentrations in physiological fluids . This is particularly important in medical diagnostics, where imbalances in electrolyte levels can indicate various health conditions .
Sweat Monitoring During Sports Practice
ISEs with amine ionophores have been used for sweat monitoring during sports practice . This allows for the real-time analysis of athletes’ electrolyte levels, which can provide valuable information about their hydration status and overall health .
Process Control Monitoring
Amine ionophore-based sensors have been employed for process control monitoring . These sensors can provide real-time data on ion concentrations, enabling more efficient and precise control of industrial processes .
Environmental Monitoring
Amine ionophores are used in sensors that monitor various ions in drinking and other types of water . This is crucial for ensuring the safety and quality of water supplies .
Drug Discovery
Methods for the asymmetric synthesis of chiral amines, including the development of new chiral catalysts, ligands, and organocatalytic processes, have been investigated to access enantiomerically pure amine derivatives for applications in asymmetric synthesis and drug discovery .
Ruminant Rations
The application of ionophores in ruminant rations has been reviewed, with a focus on the effects on ruminal fermentation, the mechanisms of ionophore activity and resistance, and the potential impact of ionophore resistance on human health .
Mechanism of Action
Target of Action
Amine Ionophore I, like other ionophores, primarily targets biological membranes . Ionophores are compounds that increase the permeability of cell membranes to ions . They act by forming complexes with ions and transporting them across lipid cell membranes .
Pharmacokinetics
Ionophores are generally known to be lipid-soluble molecules, which suggests they may readily cross biological membranes .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[38,39,40,41,42-pentakis(2-ethoxy-2-oxoethoxy)-37-heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaenyl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H72O18/c1-7-73-55(67)37-79-61-43-19-13-20-44(61)32-46-22-15-24-48(63(46)81-39-57(69)75-9-3)34-50-26-17-28-52(65(50)83-41-59(71)77-11-5)36-54-30-18-29-53(66(54)84-42-60(72)78-12-6)35-51-27-16-25-49(64(51)82-40-58(70)76-10-4)33-47-23-14-21-45(31-43)62(47)80-38-56(68)74-8-2/h13-30H,7-12,31-42H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIETSWDFUREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6OCC(=O)OCC)CC7=CC=CC(=C7OCC(=O)OCC)CC1=CC=C2)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H72O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399383 | |
| Record name | Amine ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1153.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amine ionophore I | |
CAS RN |
97600-45-8 | |
| Record name | Amine ionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




